molecular formula C19H26N2O B1216679 Geissoschizoline CAS No. 18397-07-4

Geissoschizoline

Cat. No.: B1216679
CAS No.: 18397-07-4
M. Wt: 298.4 g/mol
InChI Key: FAQGZHFLASTWAV-RWANUPMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geissoschizoline is an indole alkaloid that is (16alpha)-curan substituted by a hydroxy group at position 17. It has a role as an antiplasmodial drug and a metabolite. It is an indole alkaloid, a primary alcohol and an organic heteropentacyclic compound.

Properties

CAS No.

18397-07-4

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

[(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol

InChI

InChI=1S/C19H26N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h3-6,12-14,17-18,20,22H,2,7-11H2,1H3/t12-,13+,14+,17+,18+,19-/m1/s1

InChI Key

FAQGZHFLASTWAV-RWANUPMISA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@@H]([C@@H]3NC5=CC=CC=C45)CO

SMILES

CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO

Canonical SMILES

CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO

18397-07-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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